molecular formula C21H24O6 B3043856 Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside CAS No. 94062-87-0

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside

Cat. No.: B3043856
CAS No.: 94062-87-0
M. Wt: 372.4 g/mol
InChI Key: QRMYFVCKXAQEDN-BQUARMOTSA-N
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Description

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is a complex organic compound with the molecular formula C21H24O6. It is a derivative of galactopyranoside, a type of sugar molecule, and is characterized by the presence of benzyl and benzylidene groups. This compound is often used as a chiral building block in the synthesis of various sugars and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by benzylation and benzylidenation. One common method involves the use of benzyl chloride and benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, KMnO4

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: NaN3, thiourea

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC yields aldehydes, while reduction with LiAlH4 produces alcohols .

Scientific Research Applications

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and benzylidene groups enhance the compound’s binding affinity to these targets, facilitating various biochemical reactions. The pathways involved include glycosylation and carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
  • Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-beta-D-glucopyranoside

Uniqueness

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 3-O position and the benzylidene group at the 4,6-O positions enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18+,19-,20?,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMYFVCKXAQEDN-BQUARMOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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